molecular formula C24H22FN5O3S2 B2431053 2-((4-((4-fluorophenyl)amino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide CAS No. 913505-76-7

2-((4-((4-fluorophenyl)amino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide

Cat. No. B2431053
CAS RN: 913505-76-7
M. Wt: 511.59
InChI Key: XCWPUEYZCOKAPT-UHFFFAOYSA-N
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Description

Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2. It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring . Heterocyclic compounds having quinazoline moiety have drawn immense attention owing to their significant biological activities .


Synthesis Analysis

Synthesis of quinazoline was first reported through decarboxylation of 2-carboxy derivative by August Bischler and Lang in 1895 . Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolies by Niementowski synthesis .


Molecular Structure Analysis

The molecular structure of quinazoline comprises one benzene and one pyrimidine ring .


Chemical Reactions Analysis

Quinazoline derivatives have shown prominent inhibition activity against phytopathogenic bacteria .


Physical And Chemical Properties Analysis

Quinazoline is a light yellow crystalline solid .

Scientific Research Applications

properties

IUPAC Name

2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O3S2/c25-17-7-9-18(10-8-17)28-23-20-3-1-2-4-21(20)29-24(30-23)34-15-22(31)27-14-13-16-5-11-19(12-6-16)35(26,32)33/h1-12H,13-15H2,(H,27,31)(H2,26,32,33)(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWPUEYZCOKAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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